Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate
Overview
Description
Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate: is an organic compound with the molecular formula C9H18O2S It is a methyl ester derivative of propanoic acid, characterized by the presence of a propylsulfanyl group attached to the third carbon of the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate typically involves the esterification of 2,2-dimethyl-3-(propylsulfanyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,2-dimethyl-3-(propylsulfanyl)propanoic acid+methanolacid catalystMethyl 2,2-dimethyl-3-(propylsulfanyl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing by-product formation. Additionally, the reaction conditions, such as temperature and pressure, are optimized to achieve high conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2,2-dimethyl-3-(propylsulfanyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The propylsulfanyl group can participate in various biochemical pathways, influencing the compound’s overall effect. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate can be compared with other similar compounds, such as:
Methyl 2,2-dimethylpropanoate: Lacks the propylsulfanyl group, resulting in different chemical properties and reactivity.
Ethyl 2,2-dimethyl-3-(propylsulfanyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.
Methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-propylsulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2S/c1-5-6-12-7-9(2,3)8(10)11-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFVHBDVRFMTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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